molecular formula C19H25N3O B2559809 [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone CAS No. 836691-52-2

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

Cat. No.: B2559809
CAS No.: 836691-52-2
M. Wt: 311.429
InChI Key: VIHFWQHFVBMDQF-UHFFFAOYSA-N
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Description

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is a complex organic compound that features a benzoimidazole ring, a piperidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoimidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The benzoimidazole ring is known for its biological activity, and the addition of the piperidine and cyclohexyl groups can enhance its pharmacokinetic properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing benzoimidazole rings have shown promise as antiviral, anticancer, and antimicrobial agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone apart is the combination of the benzoimidazole, piperidine, and cyclohexyl groups. This unique structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHFWQHFVBMDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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